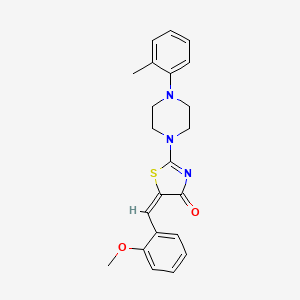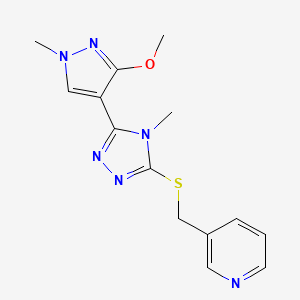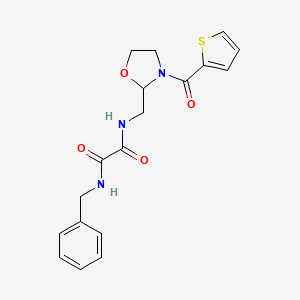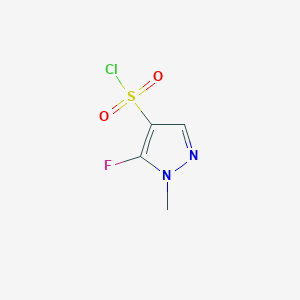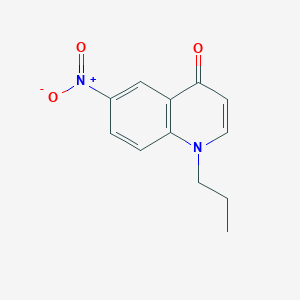
6-Nitro-1-propylquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-1-propylquinolin-4-one is a heterocyclic aromatic compound with the molecular formula C12H12N2O3. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound.
准备方法
The synthesis of 6-Nitro-1-propylquinolin-4-one can be achieved through various methods. One common approach involves the nitration of 1-propylquinolin-4-one using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring .
Industrial production methods often involve the use of microwave-assisted synthesis, which offers a greener and more efficient approach. This method utilizes microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. Additionally, solvent-free conditions and recyclable catalysts, such as clay or ionic liquids, are employed to minimize environmental impact .
化学反应分析
6-Nitro-1-propylquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4,6-dione derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 6-amino-1-propylquinolin-4-one.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
科学研究应用
6-Nitro-1-propylquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Nitro-1-propylquinolin-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound induces DNA strand breaks, leading to cell death. This mechanism is similar to that of quinolone antibiotics .
相似化合物的比较
6-Nitro-1-propylquinolin-4-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the nitro and propyl groups.
6-Nitroquinoline: Similar to this compound but without the propyl group.
1-Propylquinolin-4-one: Lacks the nitro group but has the propyl group at the 1-position.
The presence of both the nitro and propyl groups in this compound enhances its chemical reactivity and potential biological activities compared to its simpler analogs .
属性
IUPAC Name |
6-nitro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMADRVHUQVJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
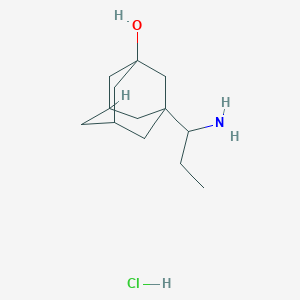
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)
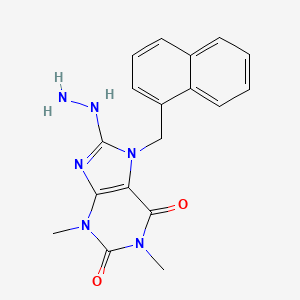
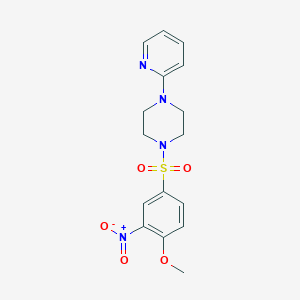
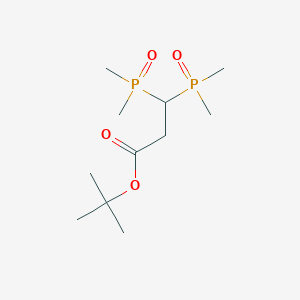
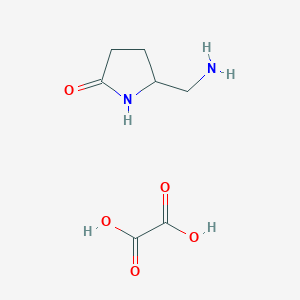
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)
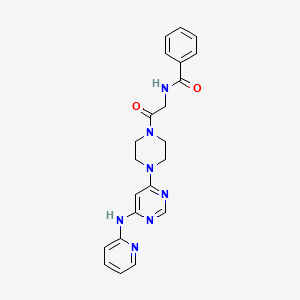
![1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide](/img/structure/B2490340.png)
